N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-benzoylbenzamide
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Overview
Description
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-benzoylbenzamide is a complex organic compound that features a benzothiazole ring, a hydroxyphenyl group, and a benzoylbenzamide moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
Mechanism of Action
Target of Action
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-benzoylbenzamide, also known as 4-BENZOYL-N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]BENZAMIDE, is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They act on the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
The mode of action of 4-BENZOYL-N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]BENZAMIDE involves interaction with its target, leading to inhibition of the enzyme DprE1 . This results in disruption of the cell wall biosynthesis of Mycobacterium tuberculosis, thereby inhibiting its growth .
Biochemical Pathways
The biochemical pathways affected by this compound involve the cell wall biosynthesis of Mycobacterium tuberculosis . By inhibiting the enzyme DprE1, this compound disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This leads to downstream effects such as impaired cell wall integrity and ultimately, cell death .
Pharmacokinetics
Benzothiazole derivatives are generally known for their good bioavailability .
Result of Action
The result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis . By disrupting the cell wall biosynthesis, this compound causes cell death, thereby exhibiting its anti-tubercular activity .
Biochemical Analysis
Biochemical Properties
It is known that thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Cellular Effects
Some studies suggest that thiazole derivatives can influence cell function by interacting with various cellular processes . For instance, they may impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-benzoylbenzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product. For instance, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid under specific conditions to form the desired benzamide derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization are often employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-benzoylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may yield alcohols, and substitution may yield various substituted benzamides .
Scientific Research Applications
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-benzoylbenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives, such as:
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides .
Uniqueness
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-benzoylbenzamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-benzoylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18N2O3S/c30-23-15-14-20(16-21(23)27-29-22-8-4-5-9-24(22)33-27)28-26(32)19-12-10-18(11-13-19)25(31)17-6-2-1-3-7-17/h1-16,30H,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTCCGQUDIJZIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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